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Introduction

In the landscape of epigenetics, post-translational modifications (PTMs) of histone proteins are
fundamental to regulating chromatin structure and gene expression. For decades,
modifications like acetylation and methylation have been the central focus of chromatin biology.
However, advancements in high-sensitivity mass spectrometry have unveiled a broader and
more complex repertoire of histone marks. Among these, histone lysine crotonylation (Kcr), first
identified in 2011, has emerged as a significant and functionally distinct PTM.[1][2] This
modification, involving the addition of a crotonyl group to the e-amino group of a lysine residue,
has been shown to be a powerful regulator of gene transcription, intricately linked to cellular
metabolism.[1][3] This technical guide provides a comprehensive overview of the discovery of
histone crotonylation, the key molecular players, the experimental methodologies used for its
characterization, and its functional implications for researchers, scientists, and drug
development professionals.

The Seminal Discovery

Histone crotonylation was first reported in 2011 by Tan et al. through an integrated approach
combining high-sensitivity mass spectrometry and the generation of a modification-specific
antibody.[2][4] This study dramatically expanded the known catalog of histone PTMs by
identifying 67 novel histone marks, including Kcr.[2] The researchers identified 28 Kcr sites on
human histones and 24 sites on mouse histones, demonstrating that this modification is
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evolutionarily conserved across species from yeast to humans.[2] A key finding was the unique
genomic localization of Kcr. Unlike histone acetylation (Kac), which is broadly associated with
active gene promoters, Kcr was found to be specifically enriched at active promoters and
potential enhancers.[2] In post-meiotic male germ cells, Kcr was particularly enriched on sex
chromosomes, marking testis-specific genes that escape inactivation.[2] This distinct
localization suggested that Kcr is mechanistically and functionally different from the well-
studied histone acetylation.[2]

The Core Machinery of Histone Crotonylation

The dynamic regulation of histone crotonylation is governed by the interplay of three key
protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that
recognize it to elicit downstream effects.

Writers: Histone Crotonyltransferases (HCTS)

Initial studies identified the well-known histone acetyltransferases (HATs) p300 and its paralog,
CREB-binding protein (CBP), as the primary enzymes responsible for histone crotonylation.[1]
[5] These enzymes utilize crotonyl-coenzyme A (crotonyl-CoA) as a substrate to catalyze the
modification.[4] Subsequent research revealed that other acetyltransferases, such as members
of the MYST family (e.g., MOF), also possess histone crotonyltransferase activity.[1][4] In
budding yeast, the acetyltransferases Gen5 and Esal have been shown to catalyze histone
crotonylation on H3 and H4, respectively.[1][6]

Erasers: Histone Decrotonylases (HDCRS)

The removal of histone crotonylation is primarily carried out by class | histone deacetylases
(HDACS), specifically HDAC1, HDAC2, and HDAC3.[4][7] Genetic deletion of HDAC1 and
HDAC?2 in embryonic stem cells was shown to increase global levels of histone crotonylation.[4]
Additionally, some members of the sirtuin family of class Il HDACs, namely SIRT1, SIRT2, and
SIRT3, have also been demonstrated to exhibit histone decrotonylase activity.[1][4]

Readers: Effector Proteins

The biological signal of histone crotonylation is interpreted by "reader" proteins that specifically
recognize the Kcr mark. These reader domains then recruit other proteins to modulate
chromatin structure and gene expression. The YEATS (Yaf9, ENL, AF9, Taf14, and Sasb5)
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domain has been identified as a selective reader of histone crotonylation.[1][8] For instance,
the YEATS2 protein binds to crotonylated histone H3 with a higher affinity than to acetylated
H3.[8] Other reader proteins include those containing a double plant homeodomain (PHD)
finger (DPF), such as DPF2 and MOZ, which also show a binding preference for crotonylated
histones.[8][9][10]

Quantitative Data Summary

The discovery and characterization of histone crotonylation have been supported by extensive
guantitative data from mass spectrometry and proteomics studies.

Table 1: Key Regulatory Proteins of Histone Crotonylation
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Enzyme/Protein

Role . Specific Examples Key Function
Family
Catalyze the
. transfer of a
Histone
_ p300/CBP, MOF, crotonyl group
Writer Acetyltransferase
Gcenb, Esal from crotonyl-CoA
(HAT) : .
to histone lysine
residues.[1][4][6]
) Remove crotonyl
Class | Histone HDAC1, HDAC2, )
Eraser groups from histone
Deacetylase (HDAC) HDAC3 ) )
lysine residues.[4][7]
o Exhibit histone
Sirtuin (Class IlI o
Eraser SIRT1, SIRT2, SIRT3 decrotonylase activity.
HDAC)
[11[4]
Selectively recognize
and bind to
YEATS Domain crotonylated histones
Reader ) YEATS2, AF9, TAF14 _
Proteins to mediate
downstream signaling.
[118]
Bind to crotonylated
histones, often with a
Reader DPF Domain Proteins DPF2, MOZ, MORF preference over

acetylated histones.[8]

[9]

| Regulator | Crotonyl-CoA Hydratase | CDYL | Negatively regulates histone crotonylation by

converting crotonyl-CoA to -hydroxybutyryl-CoA, reducing substrate availability.[1][8] |

Table 2: Selected Histone Crotonylation Sites Identified in Human and Mouse Cells
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Histone Lysine Residue Species Reference
K4, K9, K14, K18,

H3 Human, Mouse [2][7]
K23, K27

H4 K5, K8, K12, K16 Human, Mouse [2]

H2A K5, K9, K13, K15 Human, Mouse [2]
K5, K11, K12, K15,

H2B Human, Mouse [2][11]

K20

| H1 | Various | Human, Mouse |[2] |

Table 3: Summary of a Quantitative Crotonylome Analysis in Response to p300 Knockout

Parameter Value

Total unique endogenous crotonylation e
sites identified

Total proteins with identified crotonylation sites 392

Sites decreased (>1.4-fold) upon p300 knockout 88 (on 69 proteins)

Sites increased (>1.4-fold) upon p300 knockout 31 (on 17 proteins)

Data sourced from a quantitative proteomics study by Wan et al., 2017.[12]

Signaling and Metabolic Pathways

The level of histone crotonylation is not only regulated by enzymes but is also directly linked to
the metabolic state of the cell, specifically the intracellular concentration of crotonyl-CoA.
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Core Machinery of Histone Crotonylation

Crotonyl-CoA is an intermediate in the metabolism of fatty acids ([3-oxidation) and certain
amino acids like lysine and tryptophan.[1] Therefore, cellular metabolic shifts that alter the pool
of crotonyl-CoA can directly impact the extent of histone crotonylation, providing a direct link
between metabolism and epigenetic gene regulation.[1][8]
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Metabolic Regulation of Histone Crotonylation
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Key Experimental Protocols

The identification and functional characterization of histone crotonylation rely on a combination

of sophisticated molecular biology and analytical techniques.

Mass Spectrometry for PTM Identification

Mass spectrometry (MS) is the definitive method for identifying novel PTMs and mapping their

precise locations on proteins.

Protocol Outline:

Histone Extraction: Isolate histones from cell nuclei, typically through acid extraction.[7]

Protein Digestion: Digest the extracted histones into smaller peptides using proteases like
trypsin. For comprehensive analysis, multiple digestion strategies can be employed in
parallel.[2]

Peptide Fractionation: Separate the complex peptide mixture, often by liquid chromatography
(LC), to reduce sample complexity before MS analysis.[13]

Enrichment of Crotonylated Peptides (Optional but Recommended): Use a pan-specific anti-
Kcr antibody to immunoprecipitate and enrich for peptides bearing the crotonylation mark.[2]
[13]

LC-MS/MS Analysis: Analyze the peptide samples using high-resolution tandem mass
spectrometry (LC-MS/MS). The instrument measures the mass-to-charge ratio of peptides
and their fragments.

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a
protein sequence database. The mass shift corresponding to a crotonyl group (+68.026 Da)
on a lysine residue is used to identify Kcr sites.[2]

Chromatin Immunoprecipitation Sequencing (ChlP-seq)

ChIP-seq is used to map the genome-wide distribution of histone modifications, revealing their

association with specific genomic features like promoters and enhancers.
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Detailed Protocol Steps:

Cell Cross-linking: Treat cells with formaldehyde to create covalent cross-links between DNA
and interacting proteins, including histones.[14] This step fixes the in vivo protein-DNA
interactions.

Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments
(typically 200-600 bp) using sonication or enzymatic digestion.[15]

Immunoprecipitation (IP): Incubate the sheared chromatin with a specific antibody that
targets the histone modification of interest (e.g., anti-H3K18cr). The antibody will bind to the
histone mark, forming an antibody-histone-DNA complex.[15]

Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-histone-
DNA complexes.[15]

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin,
leaving only the specifically immunoprecipitated complexes.[14]

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the
formaldehyde cross-links by heating.[14] Digest the remaining proteins with proteinase K.

DNA Purification: Purify the immunoprecipitated DNA.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and sequence it using a next-generation sequencing platform.[16]

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling
algorithms to identify genomic regions that are significantly enriched for the histone
crotonylation mark.

Conclusion and Future Directions

The discovery of histone crotonylation has added a new layer of complexity to our
understanding of epigenetic regulation. It is now clear that this modification is a dynamic and
widespread mark that is functionally distinct from acetylation and directly connects cellular
metabolism to the chromatin landscape. The core machinery of writers, erasers, and readers

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.bosterbio.com/protocol-and-troubleshooting/chromatin-immunoprecipitation-chip-for-histones-protocol
https://www.chromosomedynamics.com/wp-content/uploads/2023/02/Histone-Modification-ChIP-seq-on-Arabidopsis-thaliana-Plantlets.pdf
https://www.chromosomedynamics.com/wp-content/uploads/2023/02/Histone-Modification-ChIP-seq-on-Arabidopsis-thaliana-Plantlets.pdf
https://www.chromosomedynamics.com/wp-content/uploads/2023/02/Histone-Modification-ChIP-seq-on-Arabidopsis-thaliana-Plantlets.pdf
https://www.bosterbio.com/protocol-and-troubleshooting/chromatin-immunoprecipitation-chip-for-histones-protocol
https://www.bosterbio.com/protocol-and-troubleshooting/chromatin-immunoprecipitation-chip-for-histones-protocol
https://pubmed.ncbi.nlm.nih.gov/34337446/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

that regulate Kcr are being actively investigated, revealing potential targets for therapeutic
intervention in diseases ranging from cancer to neurodevelopmental disorders.[4][17] Future
research will likely focus on elucidating the specific crosstalk between crotonylation and other
PTMs, identifying the full spectrum of non-histone protein crotonylation, and developing specific
inhibitors for Kcr writers and erasers to precisely modulate this pathway for therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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